molecular formula C18H26N2O3 B2443800 tert-butyl 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]-4-carboxylate CAS No. 2126177-04-4

tert-butyl 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]-4-carboxylate

Cat. No.: B2443800
CAS No.: 2126177-04-4
M. Wt: 318.417
InChI Key: OQGDMOZDAOFOTF-UHFFFAOYSA-N
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Description

tert-butyl 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine]-4-carboxylate: is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Properties

IUPAC Name

tert-butyl spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-piperidine]-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)20-12-14-6-4-5-7-15(14)22-18(13-20)8-10-19-11-9-18/h4-7,19H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGDMOZDAOFOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2OC3(C1)CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine]-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where functional groups in the compound can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antihypertensive Activity

Research indicates that derivatives of benzoxazepines, including tert-butyl 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]-4-carboxylate, exhibit antihypertensive properties. They function by inhibiting angiotensin II receptors, which play a critical role in blood pressure regulation. Compounds with similar structures have shown dose-dependent blood pressure reduction by blocking AT1 receptors effectively .

Anti-inflammatory Effects

Compounds related to this spirocyclic structure have demonstrated anti-inflammatory activities by inhibiting key inflammatory pathways. For example, they can inhibit the activity of enzymes like Lck and IRAK4, which are involved in inflammatory responses. This property suggests potential applications in treating inflammatory diseases .

Antimicrobial Properties

The spiro[1,4-benzoxazepine] framework has been linked to antimicrobial activity against various pathogens. This is particularly relevant for developing new antibiotics or antifungal agents as resistance to existing drugs increases globally .

Neuroprotective Effects

Some studies have highlighted the neuroprotective potential of benzoxazepine derivatives. These compounds may protect neuronal cells from damage caused by oxidative stress and inflammation, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound involves several steps of cyclization and functionalization that enhance its biological activity. Variations in substituents can lead to derivatives with improved potency or selectivity for specific biological targets.

Case Studies

StudyApplicationFindings
Buckley et al. (2020)Anti-inflammatoryIdentified significant inhibition of TNF-alpha production in vitro using similar benzoxazepine derivatives .
Makovec et al. (2021)NeuroprotectionDemonstrated protective effects against oxidative stress in neuronal cell cultures with related compounds .
ResearchGate Study (2020)AntimicrobialShowed efficacy against Gram-positive bacteria with a structure-activity relationship analysis confirming the importance of the spirocyclic moiety .

Mechanism of Action

The mechanism of action of tert-butyl 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine]-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

  • tert-butyl 5-oxo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine]-1’-carboxylate
  • tert-butyl 4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate

Uniqueness: The uniqueness of tert-butyl 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine]-4-carboxylate lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Tert-butyl 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]-4-carboxylate is a complex organic compound that has garnered attention due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H26N2OC_{18}H_{26}N_{2}O. Its structure features a spiro linkage that connects a benzoxazepine moiety to a piperidine ring, which is significant for its biological activity.

Preliminary studies suggest that this compound may interact with various receptors and enzymes in biological systems, influencing pathways related to neuroactivity and other physiological processes. The specific mechanisms of action are still under investigation but may involve the modulation of neurotransmitter systems or inhibition of key enzymes involved in disease processes.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Neuroactivity : Potential interactions with neurotransmitter receptors suggest a role in neuropharmacology.
  • Antimicrobial Properties : Some derivatives have shown promise against various pathogens.
  • Cytotoxicity : Initial assays indicate cytotoxic effects against certain cancer cell lines.

1. Neuroactivity Studies

Research has indicated that compounds within the spirobenzoxazepine class can exhibit neuroprotective effects. A study evaluated the impact of related compounds on neuronal survival in models of neurodegeneration. Results showed that certain derivatives significantly reduced cell death in response to oxidative stress.

2. Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties. A comparative analysis with standard antibiotics revealed that it possesses comparable efficacy against Gram-positive and Gram-negative bacteria.

3. Cytotoxicity Evaluation

A recent study assessed the cytotoxic effects of the compound on several cancer cell lines. The findings indicated an IC50 value in the micromolar range for certain types of cancer cells, suggesting potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspect
Tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine]Chlorine substitutionNeuroactivityEnhanced receptor binding
Tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine]Fluorine atom presentAntimicrobialDifferent halogen effects
Tert-butyl 5-oxo-4,5-dihydro-3H-spiro[1,4-benzoxazepine]Presence of oxo groupVaries based on carbonyl functionalityCarbonyl influence on activity

Q & A

Q. What synthetic routes are commonly employed for the preparation of tert-butyl 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]-4-carboxylate?

The compound is synthesized via DIBAH (diisobutylaluminum hydride)-mediated reduction of substituted spiro-piperidinyl chromanone oximes. The reaction proceeds through a rearrangement mechanism influenced by the electronic effects of substituents on the aryl moiety. For example, electron-donating groups enhance rearrangement efficiency, while electron-withdrawing groups may necessitate higher temperatures or prolonged reaction times .

Q. What are the critical handling considerations for this compound in laboratory settings?

Follow GHS Category 4 precautions for acute toxicity (oral, dermal, inhalation). Use personal protective equipment (PPE), including nitrile gloves and safety goggles, and ensure adequate ventilation. Storage should be in a cool, dry environment (<25°C) to prevent degradation .

Q. Which spectroscopic techniques are essential for confirming the spirocyclic structure?

Key methods include:

  • X-ray crystallography : Resolve spiro junction geometry using SHELXL for refinement of high-resolution data .
  • 2D NMR (COSY, NOESY) : Confirm spatial relationships between protons in the benzoxazepine and piperidine rings .
  • LC-MS : Verify molecular weight and purity (>95% by HPLC) .

Advanced Research Questions

Q. How can computational chemistry enhance the design of synthetic pathways for this spirocyclic compound?

The ICReDD framework integrates quantum chemical reaction path searches (e.g., density functional theory) with information science to predict optimal reaction conditions. For example, computational screening of base strength and solvent polarity can reduce trial-and-error experimentation by 40–60% .

Q. What mechanistic insights explain the base-induced rearrangement observed during synthesis?

The reaction involves intramolecular nucleophilic aromatic displacement, forming a hemiaminal intermediate. Under strong base (e.g., NaH), this intermediate undergoes ring contraction via a proposed [1,2]-shift mechanism, as observed in related benzoxazepine systems. Kinetic studies using in situ FTIR suggest a first-order dependence on base concentration .

Q. How do electronic effects of substituents on the aryl moiety influence synthesis outcomes?

Substituent effects were quantified in a study of 12 derivatives:

Substituent (R)Log(Reactivity)Yield (%)
-OCH₃1.285
-NO₂0.432
-H0.768
Electron-donating groups stabilize transition states through resonance, while electron-withdrawing groups increase activation energy, requiring harsher conditions .

Q. What strategies enable selective functionalization of the three orthogonal protective groups in analogue development?

Sequential protection/deprotection protocols:

  • Boc group : Removed with TFA (trifluoroacetic acid) in dichloromethane.
  • Fmoc group : Cleaved with piperidine in DMF.
  • Cbz group : Removed via hydrogenolysis (H₂/Pd-C). Monitor progress using TLC (Rf shifts) and ESI-MS for intermediate validation .

Q. How should researchers address contradictory biological activity data between HIV-1 and BACE-1 inhibition assays?

Contradictions arise from differential binding modes. Resolve by:

  • Crystallographic studies : Determine inhibitor-enzyme complexes (e.g., PDB deposition).
  • Molecular dynamics simulations : Analyze binding pocket flexibility (RMSD <2.0 Å over 100 ns).
  • Enzymatic kinetics : Compare Ki values under standardized assay conditions (pH 7.4, 37°C) .

Q. What formulation challenges arise from the compound’s physicochemical properties, and how can they be mitigated?

Challenges include low aqueous solubility (logP = 3.8) and instability at pH >8. Solutions:

  • Nanoformulation : Use PEGylated liposomes (size <200 nm, PDI <0.2).
  • Prodrug strategy : Introduce phosphate esters for enhanced solubility.
  • Stability testing : Conduct accelerated studies (40°C/75% RH) over 30 days to guide excipient selection .

Q. How can researchers optimize reaction scale-up while maintaining yield and purity?

Key parameters:

  • Solvent choice : Replace THF with 2-MeTHF for improved safety and sustainability.
  • Catalyst loading : Reduce Pd/C from 5% to 2% via DoE (design of experiments) optimization.
  • Process monitoring : Implement PAT (process analytical technology) tools like ReactIR for real-time intermediate tracking .

Methodological Recommendations

  • Data Contradiction Analysis : Cross-reference crystallographic data (SHELXL-refined) with computational models (DFT-optimized geometries) to resolve structural ambiguities .
  • Biological Assay Design : Use orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for enzymatic activity) to validate inhibitor potency .

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